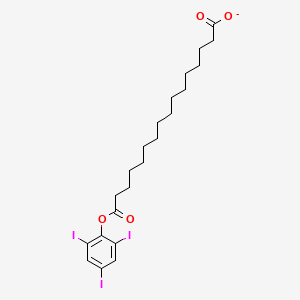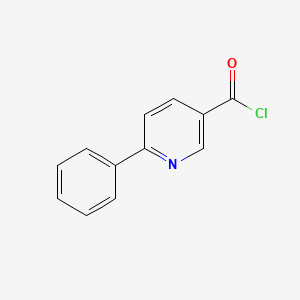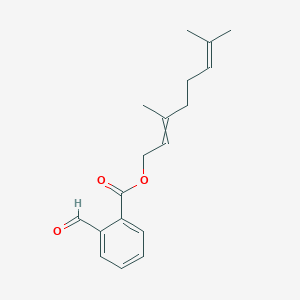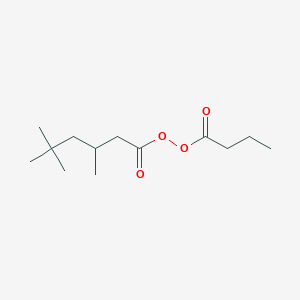
Butanoyl 3,5,5-trimethylhexaneperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoyl 3,5,5-trimethylhexaneperoxoate is an organic peroxide compound with the molecular formula C₁₃H₂₄O₄ and a molecular weight of 244.327 g/mol . It is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butanoyl 3,5,5-trimethylhexaneperoxoate can be synthesized through the reaction of butanoyl chloride with 3,5,5-trimethylhexane-1-hydroperoxide under controlled conditions . The reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition of the peroxide.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow processes to ensure safety and efficiency. The use of flow microreactors has been reported to enhance the yield and purity of the product while minimizing the risk of hazardous reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Butanoyl 3,5,5-trimethylhexaneperoxoate primarily undergoes oxidation reactions due to its peroxide group. It can also participate in radical polymerization reactions, where it acts as an initiator .
Common Reagents and Conditions
Common reagents used with this compound include solvents like dichloromethane and catalysts such as iron(III) chloride. The reactions are typically carried out at low temperatures to maintain the stability of the peroxide .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized organic compounds, such as ketones and alcohols .
Applications De Recherche Scientifique
Butanoyl 3,5,5-trimethylhexaneperoxoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of butanoyl 3,5,5-trimethylhexaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then initiate various chemical reactions, such as polymerization and oxidation . The molecular targets and pathways involved include the activation of oxygen species and the subsequent oxidation of organic substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 3,5,5-trimethylperoxyhexanoate: Similar in structure and function, used as an oxidizing agent and polymerization initiator.
Butyryl-CoA: An organic coenzyme A-containing derivative of butyric acid, involved in fatty acid metabolism.
Uniqueness
Butanoyl 3,5,5-trimethylhexaneperoxoate is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it particularly useful in controlled oxidation reactions and as an initiator in polymerization processes .
Propriétés
Numéro CAS |
193471-95-3 |
|---|---|
Formule moléculaire |
C13H24O4 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
butanoyl 3,5,5-trimethylhexaneperoxoate |
InChI |
InChI=1S/C13H24O4/c1-6-7-11(14)16-17-12(15)8-10(2)9-13(3,4)5/h10H,6-9H2,1-5H3 |
Clé InChI |
SOHJJXRDXUUZLM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OOC(=O)CC(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


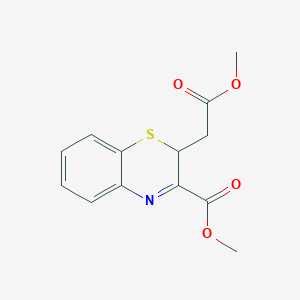
![1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide](/img/structure/B12571242.png)
![[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene](/img/structure/B12571247.png)
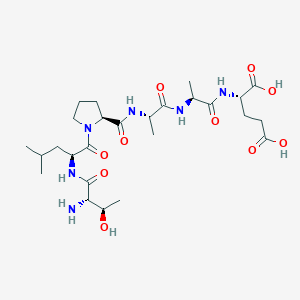
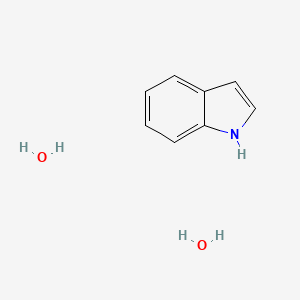
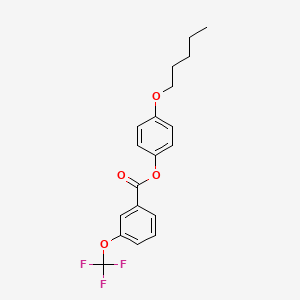
![N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide](/img/structure/B12571278.png)
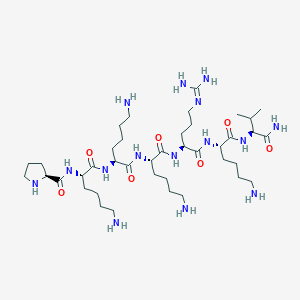
![Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-](/img/structure/B12571283.png)
![1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B12571288.png)
